N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-9(6-11-12)10-5-8-3-4-8/h6-8,10H,2-5H2,1H3 |
InChI Key |
DTDJQFYUBPGIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazol-4-amine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where the cyclopropylmethyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-one, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine with five structurally related pyrazole derivatives, focusing on substituents, synthetic routes, and inferred physicochemical properties.
Key Observations:
- Substituent Complexity : The target compound has simpler substituents (ethyl and cyclopropylmethyl) compared to derivatives like Ceapin-A7 (trifluoromethyl, oxazole) or the benzamide in , which may reduce steric hindrance but limit binding specificity.
- Synthetic Accessibility : The discontinued status of the target compound contrasts with higher yields (e.g., 56–95%) in for trifluoromethyl-containing analogs, suggesting synthetic challenges or cost inefficiencies.
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or bromine (e.g., ) substituents exhibit enhanced lipophilicity and metabolic stability compared to the cyclopropylmethyl group.
Physicochemical and Functional Comparisons
Table 2: Inferred Properties Based on Substituents
| Compound Name | LogP (Estimated) | Solubility (Inferred) | Metabolic Stability |
|---|---|---|---|
| This compound | Moderate (~2.5) | Moderate (cyclopropyl reduces polarity) | Likely moderate |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Higher (~3.0) | Lower (pyridine enhances lipophilicity) | Moderate (pyridine may slow metabolism) |
| Ceapin-A7 | High (~4.5) | Poor (trifluoromethyl groups) | High (electron-withdrawing groups resist oxidation) |
| N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide | Very high (~5.0) | Very poor | Very high |
Key Insights:
Biological Activity
N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 165.24 g/mol. The compound features a cyclopropyl group attached to an ethyl chain, which connects to the pyrazole ring at the 1-position, along with an amine group at the 4-position. These structural characteristics contribute to its unique chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.24 g/mol |
| Structural Features | Pyrazole ring, cyclopropyl and ethyl groups |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a lead compound in drug discovery for treating inflammatory diseases and cancers.
Mechanistic Insights
- Inhibition of CDK2 : A related pyrazole derivative has shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with a Ki value of 0.005 µM, indicating that similar mechanisms may be applicable to this compound. This inhibition is crucial as CDK2 plays a significant role in cell cycle regulation and cancer proliferation .
- Antiproliferative Effects : Studies have reported that compounds within the same structural class exhibit sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that this compound might also possess similar properties .
- NAPE-PLD Inhibition : Another related compound has been identified as a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which modulates bioactive lipid mediators involved in various physiological processes including pain and inflammation . This suggests that this compound might interact with similar biochemical pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the structure of pyrazole derivatives significantly influence their biological activities. For instance:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine | Methyl instead of ethyl | Potentially different biological activity |
| N-(cyclopropylmethyl)-5-pyridin-2-yl-1H-pyrazol-4-amines | Pyridine ring addition | Different receptor interactions |
The presence of specific functional groups and their spatial orientation can enhance or diminish the binding affinity to target enzymes or receptors, thereby affecting the overall efficacy of the compound.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of pyrazole derivatives:
- Cancer Cell Lines : A recent investigation demonstrated that pyrazole-based compounds exhibit significant inhibition of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, leading to reduced glycolysis in pancreatic cancer cells . This finding underscores the potential for N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amines in targeting metabolic pathways in cancer therapy.
- Inflammatory Responses : Other studies have suggested that derivatives can modulate inflammatory responses through specific enzyme inhibition, indicating their potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves coupling reactions between pyrazole intermediates and cyclopropane-containing reagents. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) and cesium carbonate as a base in polar aprotic solvents like DMSO can achieve C–N bond formation . Optimizing temperature (e.g., 35°C for 48 hours) and solvent choice (e.g., dichloromethane for extraction) improves yield and purity. Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the target compound .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of H NMR, C NMR, and HRMS to verify molecular structure. For crystallographic confirmation, employ single-crystal X-ray diffraction refined via SHELX software (e.g., SHELXL for small-molecule refinement). SHELX’s robustness in handling twinned or high-resolution data ensures accurate bond-length and angle measurements .
Q. What are the key physical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?
- Methodology : Solubility is assessed via saturation experiments in solvents like water, DMSO, or ethanol. Stability under normal conditions is tested via accelerated degradation studies (e.g., exposure to heat, light, or oxidizing agents). For example, thermal gravimetric analysis (TGA) monitors decomposition points, while HPLC tracks purity over time under stress conditions .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological activity of this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets like enzymes or receptors. Pharmacophore mapping identifies critical functional groups (e.g., the cyclopropylmethyl moiety) responsible for binding affinity. Validate predictions with in vitro assays, such as fluorescence polarization for binding kinetics .
Q. How should researchers address discrepancies in biological activity data for this compound across different assay systems?
- Methodology : Use orthogonal assays (e.g., SPR for binding vs. cellular viability assays) to confirm activity. Cross-validate results using isogenic cell lines or animal models. For example, if cytotoxicity varies between cell types, assess membrane permeability (e.g., via PAMPA assays) or metabolic stability (e.g., liver microsome studies) to identify confounding factors .
Q. What strategies enhance the selectivity of this compound for specific biological targets?
- Methodology : Structure-activity relationship (SAR) studies guide derivatization. For instance, modifying the ethyl group on the pyrazole ring or cyclopropylmethyl substituent can alter steric and electronic interactions. Competitive binding assays (e.g., using radiolabeled ligands) quantify selectivity ratios against off-target receptors .
Q. How can the metabolic pathways of this compound be characterized to inform pharmacokinetic studies?
- Methodology : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to identify metabolites. Stable isotope labeling tracks metabolic hotspots (e.g., oxidation of the cyclopropane ring). Pharmacokinetic modeling (e.g., using Phoenix WinNonlin) predicts clearance rates and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
